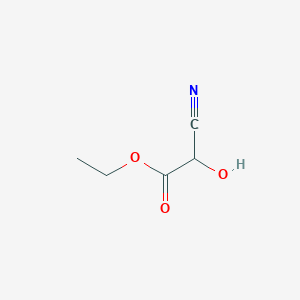

Ethyl 2-cyano-2-hydroxyacetate

Description

Chemical Name: (E)-Ethyl 2-cyano-2-(hydroxyimino)acetate CAS No.: 3849-21-6 Synonyms: Ethyl cyano(hydroxyimino)acetate, ethyl cyanohydroxyiminoacetate, MFCD00002112 . Molecular Formula: C₅H₆N₂O₃ Structure: Features a cyano group (–CN), hydroxyimino (–NOH), and ethyl ester (–COOEt) moiety. This compound is notable for its α-cyano carbonyl structure, which enhances its reactivity in nucleophilic additions and condensation reactions.

Propriétés

Formule moléculaire |

C5H7NO3 |

|---|---|

Poids moléculaire |

129.11 g/mol |

Nom IUPAC |

ethyl 2-cyano-2-hydroxyacetate |

InChI |

InChI=1S/C5H7NO3/c1-2-9-5(8)4(7)3-6/h4,7H,2H2,1H3 |

Clé InChI |

IYPJQABCLBFGTB-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C(C#N)O |

Origine du produit |

United States |

Analyse Des Réactions Chimiques

Peptide Coupling Reactions

Ethyl 2-cyano-2-hydroxyacetate is widely employed as an additive in carbodiimide-mediated peptide synthesis. It reacts with carbodiimides (e.g., DCC, DIC) to form stable active esters, minimizing racemization and side reactions .

Mechanism :

-

Activation : Carbodiimide reacts with the carboxyl group to form an unstable O-acylisourea intermediate.

-

Stabilization : Oxyma displaces the intermediate, generating a more hydrolytically stable active ester.

-

Amine Attack : The active ester reacts with the amine nucleophile, forming the peptide bond .

Key Data :

| Substrate | Coupling Reagent | Conditions | Yield | Racemization |

|---|---|---|---|---|

| Z-L-Phg + L-Val-OMe | DIC | DMF, rt | 81–84% | None |

| Amyloid β (39–42) | DCC | Solution phase | >90% | <0.1% |

Oxidation of the Hydroxy Group

The hydroxy group undergoes oxidation to form a ketone.

Reaction :

Conditions :

-

Oxidants : PCC (pyridinium chlorochromate) or Dess-Martin periodinane.

-

Solvent : Dichloromethane (DCM) at 0–25°C.

Outcome :

-

High selectivity for ketone formation without ester or nitrile degradation.

Reduction of the Cyano Group

The nitrile group is reduced to a primary amine under catalytic hydrogenation or using LiAlH₄.

Reaction :

Conditions :

-

Catalyst : Pd/C or Raney Ni.

-

Solvent : Ethanol, 60°C, 12 h.

Applications :

-

Intermediate for bioactive amines or heterocycles.

Substitution Reactions

The hydroxy group participates in nucleophilic substitutions when activated.

Example :

-

Tosylation : Treatment with TsCl in pyridine yields the tosylate, which reacts with NaN₃ to form an azide.

Conditions :

| Step | Reagents | Solvent | Temperature |

|---|---|---|---|

| Tosylation | TsCl, pyridine | DCM | 0°C → rt |

| Azidation | NaN₃ | DMF | 60°C |

Hydrolysis Reactions

The ester group hydrolyzes under acidic or basic conditions:

Acidic Hydrolysis :

Basic Hydrolysis :

-

Reagents : NaOH in H₂O/EtOH.

-

Product : Sodium salt of 2-cyano-2-hydroxyacetic acid.

Cyclization Reactions

Under catalytic asymmetric conditions, nitrile-assisted cyclization forms heterocycles.

Example :

-

5-exo-dig Cyclization : Using OsO₄ and (DHQD)₂PHAL ligand, ethyl 2-cyano-2-hydroxyacetate derivatives form chiral phthalides .

Conditions :

| Catalyst | Ligand | Solvent | Temp | Yield |

|---|---|---|---|---|

| OsO₄ | (DHQD)₂PHAL | t-BuOH/THF/H₂O | rt | 20–75% |

Formation of Ureas and Carbamates

Through Lossen rearrangement, Oxyma derivatives synthesize ureas and carbamates without racemization .

Mechanism :

-

Activation : Carboxylic acid → acyloxy imidazole intermediate.

-

Rearrangement : Forms isocyanate, which reacts with amines .

Example :

Comparaison Avec Des Composés Similaires

Structural Analogs: Substituent Variations

Ethyl 2-cyano-2-phenylacetate (CAS 444807-47-0)

- Key Difference: Phenyl group replaces the hydroxyimino substituent.

- Properties : Increased hydrophobicity due to the aromatic ring, altering solubility in polar solvents.

- Applications : Likely used in synthetic intermediates for pharmaceuticals or agrochemicals. Similarity score: 0.81 .

Ethyl 2-cyano-2-cyclohexylacetate (CAS 3213-50-1)

- Key Difference: Cyclohexyl group instead of hydroxyimino.

- Properties : Enhanced steric bulk, reducing reaction rates in sterically sensitive reactions.

- Applications: Potential use in chiral synthesis or as a building block for complex molecules .

Ethyl 2-amino-2-cyanoacetate (CAS 32683-02-6)

- Key Difference: Amino (–NH₂) group replaces hydroxyimino (–NOH).

- Properties: The amino group enables participation in Schiff base formation or urea derivatives.

- Safety: Limited hazard data, but amino groups may pose handling risks (e.g., sensitivity to oxidation) .

Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY)

- Key Difference : 2-Nitrobenzenesulfonyloxy (–ONs) group replaces hydroxyl (–OH).

- Reactivity : Acts as a recyclable coupling reagent in peptide synthesis. Byproducts (e.g., 2-nitrobenzenesulfonic acid) can be recovered and reused.

- Advantages : Improved reaction efficiency (yields >90%) and stereochemical retention in SPPS (solid-phase peptide synthesis) .

Ethyl 2-hydroxyacetate (CAS 623-50-7)

- Key Difference: Lacks the cyano group; contains only a hydroxyl (–OH) and ester (–COOEt).

- Properties: Lower molecular weight (104.10 g/mol vs. 142.11 g/mol for the cyano derivative), higher polarity, and reduced electrophilicity.

- Applications : Primarily used as a solvent or intermediate in esterification reactions .

Data Table: Comparative Analysis

Reactivity and Stability

- Ethyl 2-cyano-2-hydroxyacetate: The α-cyano carbonyl structure enhances electrophilicity, making it reactive toward nucleophiles (e.g., amines, alcohols). The hydroxyimino group may participate in tautomerism or coordination chemistry.

- Contrast with Ethyl 2-acetylheptanoate (CAS 24317-94-0): The absence of a cyano group in this compound reduces electrophilicity, limiting its utility in condensation reactions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing Ethyl 2-cyano-2-hydroxyacetate, and how do reaction conditions influence yield?

- Methodology : A two-step synthesis is commonly employed: (i) condensation of ethyl glyoxylate with cyanoacetic acid derivatives under acidic or basic catalysis, and (ii) hydroxylation via controlled oxidation. Optimize pH (pH 6–8) to minimize ester hydrolysis. Use polar aprotic solvents (e.g., DMF) for improved solubility of intermediates .

- Yield Considerations : Excess cyanating agents (e.g., KCN) can improve conversion but require careful quenching to avoid side reactions. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) or FTIR (C≡N stretch at ~2200 cm⁻¹) .

Q. How can researchers validate the purity and structural integrity of Ethyl 2-cyano-2-hydroxyacetate?

- Analytical Workflow :

- Purity : Use reverse-phase HPLC (C18 column, 70:30 H₂O:MeOH, λ = 254 nm) with retention time ~8.2 min.

- Structural Confirmation : ¹H NMR (DMSO-d6): δ 1.25 (t, 3H, CH₂CH₃), δ 4.20 (q, 2H, OCH₂), δ 5.10 (s, 1H, OH), δ 4.75 (s, 1H, CHCN) .

- Impurity Identification : GC-MS detects common byproducts like ethyl cyanoacetate (m/z 113) or unreacted glyoxylate esters .

Q. What solvent systems are optimal for recrystallizing Ethyl 2-cyano-2-hydroxyacetate?

- Recrystallize from a 3:1 ethanol-water mixture at 0–5°C. The compound exhibits low solubility in non-polar solvents (e.g., hexane) but moderate solubility in ethyl acetate. Avoid prolonged heating to prevent ester degradation .

Advanced Research Questions

Q. How does Ethyl 2-cyano-2-hydroxyacetate participate in peptide coupling reactions, and what mechanisms minimize racemization?

- Mechanistic Insight : The cyano and hydroxyl groups activate the α-carbon for nucleophilic attack by amino groups. Use coupling reagents like DCC or o-NosylOXY (Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate) to form active esters, reducing racemization by stabilizing the oxazolone intermediate .

- Stereochemical Control : Maintain reaction temperatures below 0°C and use additives like HOBt (1-hydroxybenzotriazole) to suppress base-catalyzed epimerization .

Q. What strategies resolve contradictory solubility data reported for Ethyl 2-cyano-2-hydroxyacetate in polar vs. non-polar solvents?

- Data Reconciliation : Contradictions arise from polymorphic forms. Characterize crystalline vs. amorphous phases via XRD. For polar solvents (e.g., DMSO), solubility increases with temperature (ΔHsol ~25 kJ/mol), while non-polar solvents show negligible dissolution regardless of conditions .

- Experimental Validation : Perform gravimetric analysis by saturating solvents at 25°C and filtering undissolved solids. Compare with computational COSMO-RS predictions .

Q. How can computational modeling predict the reactivity of Ethyl 2-cyano-2-hydroxyacetate in nucleophilic acyl substitution?

- DFT Approaches : Optimize geometries at the B3LYP/6-31G* level to calculate electrophilicity indices. The α-carbon exhibits high electrophilicity (ω = 3.8 eV), favoring attack by amines or alcohols. Solvent effects (e.g., dielectric constant of DMF) are modeled using the SMD continuum method .

- Transition-State Analysis : Identify key intermediates (e.g., tetrahedral adducts) using NBO analysis to guide catalyst design .

Methodological Tables

Table 1 : Key Physicochemical Properties of Ethyl 2-Cyano-2-Hydroxyacetate

Table 2 : Comparison of Coupling Reagents for Peptide Synthesis

| Reagent | Racemization Risk | Byproduct Recyclability | Reference |

|---|---|---|---|

| o-NosylOXY | Low | High (91% recovery) | |

| DCC/HOBt | Moderate | Low | |

| HATU | Low | None |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.